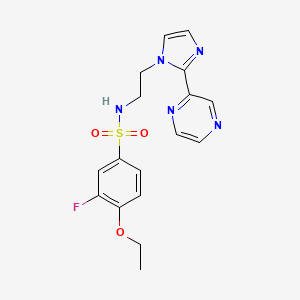

![molecular formula C21H22N4O3 B2488970 Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate CAS No. 1421499-34-4](/img/structure/B2488970.png)

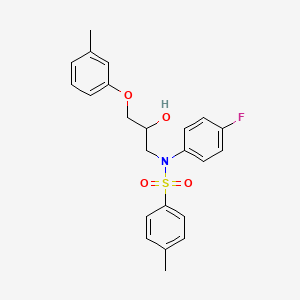

Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate" belongs to a class of chemical compounds that have garnered attention due to their diverse biological activities and potential therapeutic applications. This compound is synthesized from imidazo[1,2-a]pyridine derivatives, which are known for their versatile chemical reactions and structural significance in medicinal chemistry.

Synthesis Analysis

The synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives, which are structurally related to "Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate," involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine in refluxing EtOH. These compounds are prepared in good to excellent yields within 25–45 minutes (Goli-Garmroodi et al., 2015).

Molecular Structure Analysis

The crystal structure of compounds related to "Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate" showcases the planarity of the benzothiazol and imidazol rings with a dihedral angle that highlights the molecular conformation conducive to biological interactions. The piperidin ring adopts a chair conformation, indicative of the structural flexibility that may influence its chemical reactivity and biological activity (Yıldırım et al., 2006).

Chemical Reactions and Properties

The compound's core structure facilitates a variety of chemical reactions, such as multicomponent reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, leading to the synthesis of fully substituted furans. This highlights the compound's versatile reactivity profile, which can be harnessed for further chemical modifications and the synthesis of derivatives with potential biological activities (Pan et al., 2010).

Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism

A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the pharmacokinetic profile and metabolic pathways in humans. The elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces, with urinary excretion accounting for a minor portion of total radioactivity. The study identified principal circulating components and metabolites, emphasizing the extensive metabolism of the compound, which might be relevant for understanding the scientific applications of similar chemical structures (Renzulli et al., 2011).

Pharmacokinetics and Pharmacodynamics

Another investigation focused on E3024, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, examining its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in a study involving healthy Japanese male subjects. This study provides insights into the absorption, metabolism, and inhibitory effects on plasma DPP-IV activity, which could be extrapolated to understand the behavior of compounds with similar structures in biological systems (Takeuchi et al., 2013).

Metabolism and Disposition in Cancer Treatment

The metabolism and disposition of BMS-690514, an inhibitor of epidermal growth factor and vascular endothelial growth factor receptors, were studied in healthy male subjects. This research outlines the metabolic pathways and excretion patterns of the drug, shedding light on the complex interactions within the body and the significance of understanding these processes for the development of cancer therapies (Christopher et al., 2010).

Hemodynamic Parameters in Cardiovascular Disease

Research on AR-L 115 BS, an imidazo-pyridine compound, evaluated its influence on hemodynamic parameters in patients with acute myocardial infarction. The study demonstrated significant changes in cardiac output and pressures, highlighting the potential therapeutic applications of similar compounds in treating cardiovascular conditions (Nebel et al., 1981).

Eigenschaften

IUPAC Name |

methyl 4-[4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-28-21(27)17-7-5-16(6-8-17)20(26)24-12-10-23(11-13-24)15-18-14-22-19-4-2-3-9-25(18)19/h2-9,14H,10-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLDLJCZTPDMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CN=C4N3C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carbonyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2488895.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)

![4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/no-structure.png)

![3-Acetamido-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methylbenzamide](/img/structure/B2488901.png)

![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiophene-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2488902.png)